
Tert-butyl 4-ethylpiperidine-4-carboxylate
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Overview
Description
Tert-butyl 4-ethylpiperidine-4-carboxylate is an organic compound that belongs to the class of piperidinecarboxylates. It is characterized by the presence of a tert-butyl group, an ethyl group, and a piperidine ring. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-ethylpiperidine-4-carboxylate typically involves the reaction of 4-ethylpiperidine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield. The final product is typically purified by distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-ethylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as amines or thiols replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-ethylpiperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-ethylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include binding to active sites or altering the conformation of the target molecules, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-acetylpiperidine-1-carboxylate
- Tert-butyl (4-ethynylphenyl)carbamate
Uniqueness
Tert-butyl 4-ethylpiperidine-4-carboxylate is unique due to its specific combination of functional groups, which impart distinct reactivity and properties. The presence of both a tert-butyl group and an ethyl group on the piperidine ring allows for versatile chemical modifications and applications in various fields.
Properties
Molecular Formula |
C12H23NO2 |
---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
tert-butyl 4-ethylpiperidine-4-carboxylate |
InChI |
InChI=1S/C12H23NO2/c1-5-12(6-8-13-9-7-12)10(14)15-11(2,3)4/h13H,5-9H2,1-4H3 |
InChI Key |
JKFYHIXRVASDDF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCNCC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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